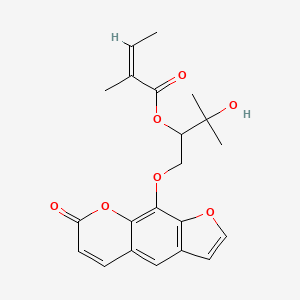![molecular formula C20H18N4O2S B14098397 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B14098397.png)
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(1-methyl-1H-indol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(1-methyl-1H-indol-4-yl)acetamide is a complex organic compound that features a quinazoline and indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(1-methyl-1H-indol-4-yl)acetamide typically involves multiple steps. One common method includes the initial preparation of the quinazoline and indole intermediates, followed by their coupling through a sulfanyl linkage.
Preparation of Quinazoline Intermediate: The quinazoline intermediate can be synthesized by reacting 2-aminobenzamide with formaldehyde and a suitable thiol under acidic conditions to form the 4-hydroxyquinazoline derivative.
Preparation of Indole Intermediate: The indole intermediate is prepared by reacting indole-4-carboxylic acid with methyl iodide in the presence of a base to form N-(1-methyl-1H-indol-4-yl)acetamide.
Coupling Reaction: The final step involves coupling the quinazoline and indole intermediates using a coupling reagent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base like lutidine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the quinazoline or indole moieties using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group on the quinazoline ring can undergo substitution reactions with alkylating agents to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced quinazoline or indole derivatives.
Substitution: Alkylated or acylated quinazoline derivatives.
Applications De Recherche Scientifique
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(1-methyl-1H-indol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial enzymes or cancer cell receptors, inhibiting their function.
Pathways Involved: It may interfere with DNA replication, protein synthesis, or cell signaling pathways, leading to cell death or inhibition of cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl)ethanone
- 4-hydroxy-2-quinolones
- N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide
Uniqueness
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(1-methyl-1H-indol-4-yl)acetamide is unique due to its specific combination of quinazoline and indole moieties, which may confer distinct biological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C20H18N4O2S |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
N-(1-methylindol-4-yl)-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C20H18N4O2S/c1-24-10-9-13-15(7-4-8-17(13)24)22-19(25)12-27-11-18-21-16-6-3-2-5-14(16)20(26)23-18/h2-10H,11-12H2,1H3,(H,22,25)(H,21,23,26) |
Clé InChI |
KXJHEWUKMNZKPZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C(C=CC=C21)NC(=O)CSCC3=NC4=CC=CC=C4C(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-hydroxyphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14098320.png)
![2-(3-Hydroxypropyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098324.png)
![1-(4-Ethoxy-3-methoxyphenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098330.png)
![1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14098341.png)
![15-[1-(4,5-Dimethyl-6-oxo-2,3-dihydropyran-2-yl)-1-hydroxyethyl]-6-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B14098342.png)

![3-(3-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14098351.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B14098357.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14098364.png)
![2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14098375.png)
![tert-butyl (1R,5S)-7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14098396.png)



